The synthesis of MRT67307 involves a multi-step chemical process that typically includes the formation of key functional groups necessary for its inhibitory activity. While specific synthetic routes are not extensively detailed in the literature, it is generally synthesized through modifications of existing chemical scaffolds known to exhibit kinase inhibition properties. The compound's solubility in dimethyl sulfoxide exceeds 23.3 mg/mL, facilitating its use in biological assays .
MRT67307's molecular structure features a complex arrangement that allows it to interact selectively with its target kinases. The precise molecular formula and structural details are crucial for understanding its mechanism of action. The compound's structural data can be represented as follows:
MRT67307 undergoes specific chemical reactions when interacting with its target kinases. The primary reaction involves the inhibition of phosphorylation events mediated by TBK1 and IKKε. This inhibition prevents the downstream signaling associated with inflammatory responses, particularly affecting the phosphorylation of interferon regulatory factor 3 (IRF3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . The compound has been shown to block the production of interferon beta without affecting NF-κB activation, indicating a selective inhibition mechanism .
The mechanism of action for MRT67307 is centered on its ability to inhibit the kinase activities of TBK1 and IKKε. By binding to these kinases, MRT67307 prevents their phosphorylation activity, which is crucial for the activation of various immune response pathways. This results in decreased production of pro-inflammatory cytokines and modulation of macrophage polarization towards a regulatory phenotype . The compound has been shown to enhance NF-κB transcriptional activity while inhibiting IRF3 phosphorylation, demonstrating its dual role in modulating immune responses .
MRT67307 exhibits several notable physical and chemical properties:
These properties make MRT67307 suitable for various laboratory applications, including cell culture studies.
MRT67307 is primarily used in scientific research focused on immunology and cell signaling pathways. Its applications include:
MRT67307 (C₂₆H₃₆N₆O₂·HCl) achieves potent inhibition of TBK1 and IKKε through high-affinity interactions with conserved ATP-binding pockets. Structural analyses reveal that MRT67307 occupies the hydrophobic cleft adjacent to the catalytic site of TBK1, forming hydrogen bonds with key residues (e.g., Lys38 and Asp157) and van der Waals contacts with the hinge region. This binding stabilizes the kinases in an inactive conformation, preventing ATP access [4]. Notably, IKKε shares 60% sequence identity with TBK1 in the kinase domain, explaining MRT67307’s cross-reactivity (IC₅₀: 19 nM for TBK1; 160 nM for IKKε) [3] [6]. The compound’s morpholine group facilitates unique hydrophobic interactions with the C-terminal tail (CTT) of STING-bound kinases, disrupting downstream signalosome assembly [6].
Table 1: Inhibitory Activity of MRT67307 Against IKK Family Kinases
Kinase Target | IC₅₀ (nM) | ATP Concentration | Selectivity vs IKKα/β |
---|---|---|---|
TBK1 | 19 | 0.1 mM | >500-fold |
IKKε | 160 | 0.1 mM | >60-fold |
ULK1 | 45 | Not specified | N/A |
ULK2 | 38 | Not specified | N/A |
MRT67307 dose-dependently suppresses TLR3/4- and cytosolic nucleic acid-sensing pathways by blocking TBK1/IKKε-mediated phosphorylation of interferon regulatory factor 3 (IRF3). In THP1-Dual™ macrophages, 2–5 µM MRT67307 reduces IRF3 phosphorylation by >80%, abrogating nuclear translocation of IRF3 dimers. Consequently, transcription of ISGs (e.g., IFNβ, CXCL10) is inhibited, as quantified by Lucia luciferase assays showing >90% suppression at 20 µM [1] [8]. Crucially, MRT67307 does not affect JNK or p38 MAPK activation, confirming specificity for IRF3 over parallel inflammatory cascades [3].
A key feature of MRT67307 is its selectivity for TBK1/IKKε over canonical IKKs. Biochemical assays confirm no inhibition of IKKα or IKKβ at concentrations ≤10 µM, preserving NF-κB signaling integrity [1] [2]. Kinome-wide profiling (384 kinases) reveals minimal off-target activity beyond ULK1/2, with >100-fold selectivity against PDK1 (IC₅₀ = 421 nM) and Aurora kinases [8] [9]. This selectivity arises from structural differences in the ULK1/2 hinge region, where MRT67307’s cyclobutane group exploits a unique hydrophobic pocket absent in IKKα/β [9].
Beyond immune regulation, MRT67307 potently inhibits ULK1 and ULK2 (IC₅₀ = 45 nM and 38 nM, respectively), kinases essential for autophagy initiation [2] [5]. In nutrient-deprived mouse embryonic fibroblasts (MEFs), 10 µM MRT67307 reduces phosphorylation of the ULK1 substrate ATG13 (Ser318) by >5-fold, stalling autophagosome formation. Electron microscopy reveals accumulation of unclosed phagophores and impaired LC3-I to LC3-II conversion, confirming blockade of both initiation and maturation stages [2] [5]. This dual inhibition disrupts autophagic flux, sensitizing cancer cells to metabolic stress–a mechanism exploitable in oncology [5] [8].
Table 2: Autophagy-Specific Effects of MRT67307
Autophagy Marker | Effect of MRT67307 (10 µM) | Functional Consequence |
---|---|---|
ATG13 phosphorylation | ↓ >80% (vs. EBSS control) | Disrupted ULK complex activation |
LC3-II accumulation | No bafilomycin-induced increase | Blocked autophagosome formation |
p62/SQSTM1 degradation | Inhibited | Impaired cargo clearance |
Phagophore closure | Arrested | Incomplete autophagosome maturation |
The 1.84 Å resolution crystal structure of ULK1 bound to MRT67307 (PDB: 8P5L) reveals critical binding motifs. The aminopyrimidine core anchors to the hinge region via hydrogen bonds with Val48 and Ala50, while the N-cyclopropyl group extends into a hydrophobic pocket formed by Leu53 and Tyr89 [4] [6]. ULK2 exhibits a homologous binding mode (75% kinase domain identity), explaining equipotent inhibition. Notably, ULK2 crystallizes as a domain-swapped dimer, with MRT67307 binding preventing activation-loop exchange–a mechanism proposed to inhibit trans-autophosphorylation at Thr173/Thr180 [5] [9]. This contrasts with TBK1 inhibition and highlights MRT67307’s versatility in targeting divergent conformational states.
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3